molecular formula C42H50Cl4N2O4 B1203151 Estradiol mustard CAS No. 22966-79-6

Estradiol mustard

Cat. No. B1203151
CAS RN: 22966-79-6
M. Wt: 788.7 g/mol
InChI Key: LRSFXIJGHRPOQQ-VZRQQIPSSA-N
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Description

Estradiol mustard, also known as estradiol 3,17β-bis (4- (bis (2-chloroethyl)amino)phenyl)acetate, is a semisynthetic, steroidal estrogen and cytostatic antineoplastic agent and a phenylacetic acid nitrogen mustard-coupled estrogen ester that was never marketed . It is selectively distributed into estrogen receptor (ER)-positive tissues such as ER-expressing tumors like those seen in breast and prostate cancers .


Molecular Structure Analysis

Estradiol mustard is a derivative of estradiol with a nitrogen mustard moiety . The molecular formula of Estradiol mustard is C42H50Cl4N2O4 . The molecular weight is 788.7 g/mol . The IUPAC name is [(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate .


Physical And Chemical Properties Analysis

Estradiol mustard is an off-white powder . It is insoluble in water .

Scientific Research Applications

Cancer Treatment: Prostate Cancer

Estradiol mustard has been studied for its potential use in treating prostate cancer. It is selectively distributed into estrogen receptor (ER)-positive tissues, such as ER-expressing tumors found in prostate cancer . This targeted approach could potentially reduce toxicity compared to non-linked nitrogen mustard cytostatic antineoplastic agents.

Cancer Treatment: Breast Cancer

Although not marketed, Estradiol mustard’s affinity for ER-positive tissues makes it a candidate for breast cancer treatment. However, its inherent estrogenic activity may stimulate breast tumor growth, which has limited its therapeutic efficacy in breast cancer .

Pharmacodynamics

The compound’s pharmacodynamics involve its selective distribution to ER-positive tissues, making it a potential agent for cytostatic antineoplastic therapy. It is designed to be less toxic than traditional nitrogen mustard agents .

Toxicity Studies

Estradiol mustard has undergone toxicity studies to evaluate its safety profile. Chronic bioassay evidence from animal studies suggests that it has a reduced toxicity profile compared to other cytostatic agents .

Hormone Receptor Research

Research on Estradiol mustard includes its effects on estrogen receptors. It is used to understand the interaction between steroidal alkylating agents and estrogen receptors, providing insights into the design of new antiestrogens and cytotoxic-linked estrogens .

Anticancer Synthesis Studies

Studies have been conducted on the synthesis of 17beta-estradiol-phenol/aniline nitrogen mustard derivatives, which include Estradiol mustard. These studies aim to develop compounds with better antiproliferative activity and reduced toxicity .

Chemotherapy Implementation Strategies

Estradiol mustard has been part of studies that strategize the implementation of chemotherapy. Its role in combination therapies and its potential to improve survival outcomes in cancer patients have been explored .

Environmental Influence Research

Investigations into Estradiol mustard also consider environmental influences on its effectiveness and toxicity. Understanding these factors can lead to improved therapeutic targets and treatment strategies .

Mechanism of Action

Estradiol mustard, also known as estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is a semisynthetic, steroidal estrogen and cytostatic antineoplastic agent .

Target of Action

Estradiol mustard primarily targets estrogen receptors (ER) . These receptors are widely distributed in the body and play a crucial role in various physiological processes. The compound is selectively distributed into estrogen receptor (ER)-positive tissues such as ER-expressing tumors like those seen in breast and prostate cancers .

Mode of Action

Estradiol mustard is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties. In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .

Biochemical Pathways

Estradiol mustard affects the biochemical pathways involved in DNA synthesis and cell division. The nitrogen mustard moiety of the compound can alkylate DNA, causing strand breaks and miscoding events . This disrupts the normal cell division process, leading to cell death. The compound’s estrogen component can also bind to estrogen receptors, affecting the signaling pathways associated with these receptors .

Pharmacokinetics

It is known that the compound’s bioavailability, metabolism, biological half-life, and other parameters can differ by route of administration . The potency of estradiol mustard and its local effects in certain tissues, most importantly the liver, can also differ by route of administration .

Result of Action

The primary result of estradiol mustard’s action is the induction of cell death in rapidly dividing cells, such as cancer cells . By causing DNA damage, the compound disrupts the normal cell division process, leading to apoptosis . Due to its inherent estrogenic activity, estradiol mustard may stimulate tumor growth .

Action Environment

The action, efficacy, and stability of estradiol mustard can be influenced by various environmental factors. For instance, the compound’s distribution into estrogen receptor-positive tissues suggests that its action may be influenced by the presence and density of these receptors . Additionally, the compound’s activity may be affected by factors related to its administration, such as the route of administration and the presence of other substances that can interact with it .

Safety and Hazards

Estradiol mustard should not be inhaled or ingested . It should be handled with protective gloves, clothing, eye protection, and face protection . It is not recommended for use during pregnancy or nursing .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LRSFXIJGHRPOQQ-VZRQQIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50Cl4N2O4
Record name ESTRADIOL MUSTARD
Source CAMEO Chemicals
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DSSTOX Substance ID

DTXSID5020574
Record name Estradiol mustard
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Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992)
Record name ESTRADIOL MUSTARD
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Solubility

Insoluble (NTP, 1992), Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol., Insoluble in water
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Mechanism of Action

Steroidal alkylating agents are supposed to bind to steroid hormone receptors in target tissues. By this interaction the steroid portion might act as a carrier for the alkylating group. Three steroidal agents (phenesterin, estradiol mustard, dehydroepiandrosterone mustard) were tested for their capacity to combine with estrogen and androgen receptors in normal and malignant target tissues. For measuring steroid receptor complexes ager gel electrophoresis was used. All three compounds (added at a 10(3)-fold excess) revealed in vitro no competition to receptor sites (estrogen and androgen binding). After preincubation of intact tissue estrogen mustard was effective in inhibiting the binding of 3H-estradiol and dehydroepiandrosterone mustard reduced the uptake of 3H-5alpha-DHT. This may be due to liberating of estradiol and dehydroepiandrosterone, respectively, from the intact molecule. From these data it is unlikely that the cytostatic steroidal agents are more effective than other alkylating drugs., Estramustine phosphate (0.01 to 0.5 mM), an estradiol mustard derivative used in the therapy of prostatic carcinoma, inhibited the assembly of brain microtubules proteins in vitro and disassembled preformed microtubules. In the presence of estramustine phosphate, the minimum microtubule-protein concentration sufficient for the assembly of microtubules was increased. Low concentrations of taxol (20 microM) completely reversed the inhibition of assembly by estramustine phosphate. The effects were specific to estramustine phosphate since neither estradiol 17 beta-phosphate, the hormonal moiety of the drug, nor nornitrogen mustard, the alkylating moiety, had any effect on assembly. Estramustine phosphate (0.1 to 0.5 mM) was also found to reversibly inhibit fast axonal transport in the frog sciatic nerve. The nerve content of adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate was not significantly affected by estramustine phosphate. Our results suggest that the cytotoxic action of estramustine phosphate could be dependent partially on an interaction with microtubules, probably via the microtubule-associated proteins., The effects of the following cancer chemotherapeutic agents on serum hormonal levels, estrous cycles, and endocrine organs were studied in mature, normal Sprague-Dawley rats by radioimmunoassay, vaginal smear examination, and organ weight end point: estradiol mustard (NSC 112259), testosterone mustard (NSC 112260), phenoestrin (NSC 104469), methotrexate (NSC 740), 5-fluorouracil (NSC 19893), vinblastine (NSC 49842), vincristine (NSC 67574), nitrogen mustard (NSC 762), and 1,3-bis(2-chloroethyl)-1-nitrosourea (NSC 409962). Following 2 weeks of treatment, estradiol-17beta levels were markedly elevated by all compounds except testosterone mustard and nitrogen mustard, which caused a decrease. Estrone levels were elevated by methotrexate, 5-fluorouracil, vinblastine, vincristine, nitrogen mustard, and 1,3-bis(2-chloroethyl)-1-nitrosourea, but were lowered by estradiol mustard. Progesterone levels were elevated only by estradiol mustard and testosterone mustard and were not affected by other compounds. Prolactin surge during proestrus was suppressed by phenesterin and methotrexate. Luteinizing hormone levels were lowered by methotrexate and nitrogen mustard. Estrous cycles of rats treated with estradiol mustard were arrested at proestrus, and the uterine and pituitary weights of these rats markedly increased. Uterine weight loss was significant following treatment with testosterone mustard, 5-fluorouracil, and nitrogen mustard. Thyroid weight was reduced by all compounds except methotrexate and vinblastine. Significant increases in pituitary weights occurred following treatment with all compounds except 1,3-bis(2-chloroethyl)-1-nitrosourea. The effects on ovarian and adrenal weights were minimal although significant by some compounds. Thus, in addition to their direct antitumor effects, these agents also produced changes in endocrine system which may be synergistic or antagonistic to the chemotherapy of endocrine-responsive neoplasms., Estramustine phosphate, an estradiol-mustard conjugate, was shown to reversibly inhibit a stage during the first hour of productive adenovirus 2 infection of HeLa cells. This drug, employed in the therapy of advanced prostatic cancer, specifically interacts with microtubule-associated proteins (MAPs) of the cytoskeleton. The results obtained under physiological conditions in vivo suggest a MAPs-interference with the microtubule-mediated vectorial migration of the virus inoculum to the nucleus. Virus attachment, uncoating kinetics and the appearance of established uncoating intermediates were not affected.
Record name ESTRADIOL MUSTARD
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Product Name

Estradiol mustard

CAS RN

22966-79-6
Record name ESTRADIOL MUSTARD
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Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3,17-bis[4-[bis(2-chloroethyl)amino]benzeneacetate]
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Melting Point

104 to 149 °F (freeze dried) (NTP, 1992), 40-65 °C (freeze dried)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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